molecular formula C19H18N2O5 B6412426 5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261969-48-5

5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No.: B6412426
CAS No.: 1261969-48-5
M. Wt: 354.4 g/mol
InChI Key: NFLIGOKEVARRMU-UHFFFAOYSA-N
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Description

5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid: is a complex organic compound that features a nitro group, a piperidine ring, and a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the nitro group and the piperidine ring suggests that it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves multi-step organic reactions One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group This is followed by the formation of the piperidine ring through cyclization reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Industrial methods may also employ continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Reduction of the nitro group: Formation of 5-amino-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.

    Substitution reactions: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Due to the presence of the piperidine ring, the compound may exhibit pharmacological activity. It can be explored for its potential as a drug candidate, particularly in the development of new therapeutic agents.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is not fully understood. it is believed that the compound interacts with specific molecular targets in biological systems. The nitro group and the piperidine ring may play a role in its biological activity by interacting with enzymes or receptors. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 5-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
  • 5-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
  • 5-Nitro-3-[4-(morpholine-1-carbonyl)phenyl]benzoic acid

Uniqueness: The unique combination of the nitro group, piperidine ring, and benzoic acid moiety in 5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid distinguishes it from other similar compounds. This specific arrangement of functional groups may result in distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-nitro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-18(20-8-2-1-3-9-20)14-6-4-13(5-7-14)15-10-16(19(23)24)12-17(11-15)21(25)26/h4-7,10-12H,1-3,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLIGOKEVARRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692304
Record name 5-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-48-5
Record name 5-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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